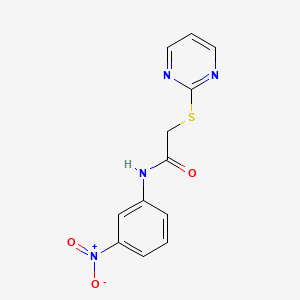![molecular formula C15H16ClNO2S B10971619 2-chloro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B10971619.png)
2-chloro-N-[2-(propan-2-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE is an organic compound with a complex structure, characterized by the presence of a chloro group, an isopropylphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups.
Scientific Research Applications
2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N-(2-ISOPROPYLPHENYL)PROPANAMIDE
- 2-CHLORO-N-(2-ISOPROPYLPHENYL)ACETAMIDE
Uniqueness
Compared to similar compounds, 2-CHLORO-N-(2-ISOPROPYLPHENYL)-1-BENZENESULFONAMIDE is unique due to the presence of the benzenesulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C15H16ClNO2S |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-chloro-N-(2-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-11(2)12-7-3-5-9-14(12)17-20(18,19)15-10-6-4-8-13(15)16/h3-11,17H,1-2H3 |
InChI Key |
UXCCDKWEHFATOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


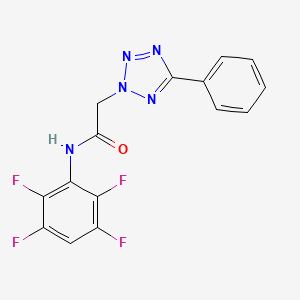
![5-[(2,4-dichlorophenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]furan-2-carboxamide](/img/structure/B10971543.png)
![1-{[2-(1,3-Benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(methylsulfonyl)piperazine](/img/structure/B10971558.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B10971566.png)
![Methyl 2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10971568.png)
![3-({4-[(3,4-Dimethylphenyl)sulfonyl]piperazin-1-yl}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B10971570.png)
![Methyl 2-({[2-(4-chlorophenyl)ethyl]carbamoyl}amino)benzoate](/img/structure/B10971572.png)
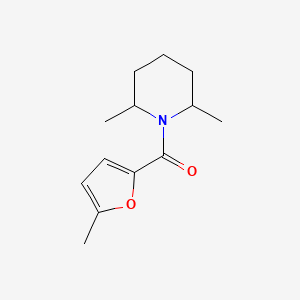
![3-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}carbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10971581.png)
![4-{4-[(3,4-Dimethoxyphenyl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B10971584.png)
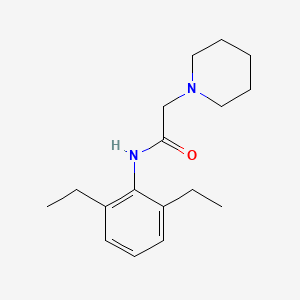
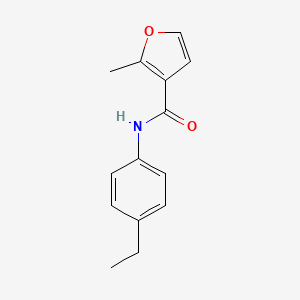
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10971615.png)
